molecular formula C16H13N3OS B5584870 N-allyl-N-phenyl-1,2,3-benzothiadiazole-5-carboxamide

N-allyl-N-phenyl-1,2,3-benzothiadiazole-5-carboxamide

Cat. No. B5584870
M. Wt: 295.4 g/mol
InChI Key: ZVFAPMZUPKMFKT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-allyl-N-phenyl-1,2,3-benzothiadiazole-5-carboxamide often involves cyclocondensation reactions, which are a common method in the preparation of benzothiadiazole derivatives. These syntheses typically utilize intermediates that undergo reactions with thioglycolic acid in DMF or other suitable solvents to form the desired compounds. The structures of the synthesized compounds are confirmed through various spectral studies, including IR, 1H NMR, 13C NMR, and Mass spectra (Idrees, Kola, & Siddiqui, 2019).

Molecular Structure Analysis

The analysis of molecular structure, particularly for benzothiadiazole derivatives, includes detailed spectroscopic characterization and, in some cases, X-ray crystallography. Studies on similar compounds have shown the importance of NMR spectroscopy (1H, 13C, and sometimes 15N) and X-ray diffraction in determining the structure, including the tautomeric forms and the crystal packing (Strzemecka & Urbańczyk-Lipkowska, 2010).

Chemical Reactions and Properties

Compounds within the N-allyl-N-phenyl-1,2,3-benzothiadiazole-5-carboxamide family participate in various chemical reactions, including Pd(II)-catalyzed C-H activation/functionalization. These reactions are facilitated by bidentate directing groups, such as 4-amino-2,1,3-benzothiadiazole, leading to the arylation, acetoxylation, or benzylation of the carboxamide systems. These processes demonstrate the compound's reactivity and potential for derivatization (Reddy, Bisht, Parella, & Babu, 2016).

Physical Properties Analysis

The physical properties of N-allyl-N-phenyl-1,2,3-benzothiadiazole-5-carboxamide derivatives, such as solubility, melting point, and crystal structure, can be inferred from studies on similar compounds. These properties are crucial for understanding the compound's behavior in different environments and for its application in synthesis and material science.

Chemical Properties Analysis

The chemical properties of these compounds include their reactivity towards various chemical agents, stability under different conditions, and the ability to undergo specific reactions leading to the formation of novel derivatives. Molecular iodine-promoted divergent synthesis, for example, showcases the versatility of benzothiadiazole derivatives in forming benzimidazoles, benzothiazoles, and other heterocyclic compounds through oxidative cyclization (Naresh, Kant, & Narender, 2014).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s being studied for potential medicinal properties, the mechanism of action would involve how the compound interacts with biological systems .

Safety and Hazards

Without specific data, it’s hard to comment on the safety and hazards associated with this compound. As with any chemical compound, appropriate safety measures should be taken when handling and storing it.

Future Directions

The future directions for research on this compound would depend on its potential applications. If it shows promise in areas like medicine or materials science, future research could involve further studying its properties, optimizing its synthesis, or investigating its mechanism of action .

properties

IUPAC Name

N-phenyl-N-prop-2-enyl-1,2,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3OS/c1-2-10-19(13-6-4-3-5-7-13)16(20)12-8-9-15-14(11-12)17-18-21-15/h2-9,11H,1,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVFAPMZUPKMFKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(C1=CC=CC=C1)C(=O)C2=CC3=C(C=C2)SN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

15.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49728121
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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